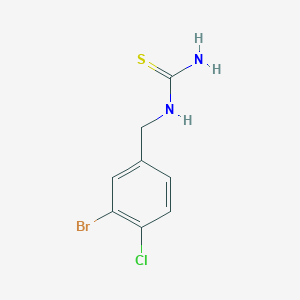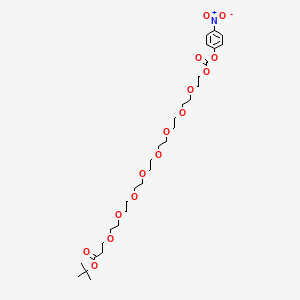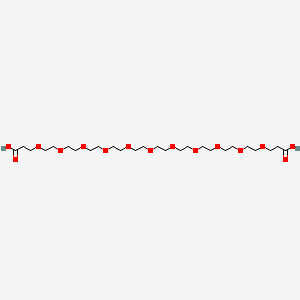
Propargyl-PEG6-Tos
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propargyl-PEG6-Tos, also known as Propargyl-PEG6-Tosylate, is a chemical compound that contains a propargyl group and a tosyl group. The propargyl group is an alkyne functional group, while the tosyl group is a tosylate ester. This compound is commonly used as a linker in various chemical and biological applications due to its ability to undergo click chemistry reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propargyl-PEG6-Tos can be synthesized through a series of chemical reactions. One common method involves the nucleophilic substitution of a tosylated polyethylene glycol (PEG) derivative with propargyl alcohol. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often involving purification steps such as column chromatography or recrystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Propargyl-PEG6-Tos undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The tosyl group can be replaced by nucleophiles such as thiols and amines.
Click Chemistry: The propargyl group can react with azides in the presence of a copper catalyst to form stable triazole rings.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include thiols, amines, and bases like sodium hydroxide or potassium carbonate.
Click Chemistry: Copper(I) catalysts and azide-containing compounds are used.
Major Products Formed
Nucleophilic Substitution: Products include thiol- or amine-substituted PEG derivatives.
Click Chemistry: The major product is a triazole-linked PEG derivative.
Applications De Recherche Scientifique
Propargyl-PEG6-Tos has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine: Utilized in drug delivery systems and the development of therapeutic agents.
Industry: Applied in the production of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of Propargyl-PEG6-Tos involves its functional groups:
Propargyl Group: The alkyne moiety participates in click chemistry reactions, forming stable triazole rings with azides.
Tosyl Group:
Comparaison Avec Des Composés Similaires
Similar Compounds
Propargyl-PEG4-Tos: Similar structure but with a shorter PEG chain.
Propargyl-PEG8-Tos: Similar structure but with a longer PEG chain.
Propargyl-PEG6-NHS: Contains an N-hydroxysuccinimide ester instead of a tosyl group.
Uniqueness
Propargyl-PEG6-Tos is unique due to its specific PEG chain length and the presence of both a propargyl and a tosyl group, making it highly versatile for various chemical and biological applications .
Propriétés
IUPAC Name |
2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O8S/c1-3-8-23-9-10-24-11-12-25-13-14-26-15-16-27-17-18-28-29(21,22)20-6-4-19(2)5-7-20/h1,4-7H,8-18H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPHHPPMAINYJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[1.1.1]pentan-2-amine hydrochloride](/img/structure/B8025077.png)










![p-Nitrophenyl 2-(m-methylphenyl)-7-aza-spiro[3.5]nonane-7-carboxylate](/img/structure/B8025141.png)
